(2,4,6-Trifluorophenyl)acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(2,4,6-trifluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIXWGGDFINGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes via Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) represents a foundational approach for introducing acetyl-containing side chains onto fluorinated benzene rings. While direct NAS on 1,3,5-trifluorobenzene is hindered by the deactivating nature of fluorine, pre-functionalized intermediates such as 2,4,6-trifluorobromobenzene enable selective coupling reactions. For example, source describes a route where 2,4,6-trifluorobromobenzene undergoes a Grignard reaction with methyl magnesium bromide to form a phenylmagnesium intermediate, which subsequently reacts with methyl cyanoacetate. This two-step process achieves a 65–70% yield under anhydrous conditions, with the ester functionality preserved via careful pH control during workup .
A modified NAS pathway reported in source substitutes bromide with diethyl malonate in the presence of potassium fluoride and a phase-transfer catalyst. Adapting this method for methyl malonate instead of ethyl derivatives could theoretically yield the target ester, though experimental data specific to the 2,4,6-isomer remains speculative. Reaction parameters such as temperature (80–120°C) and solvent polarity (NMP or DMF) critically influence regioselectivity and byproduct formation .
Condensation Reactions with Methyl Cyanoacetate
Condensation of fluorinated aryl halides with methyl cyanoacetate under basic conditions offers a streamlined route to α-cyano esters, which are subsequently hydrolyzed and decarboxylated. Source details a protocol where 1,2,4,5-tetrafluorobenzene reacts with ethyl cyanoacetate in N-methylpyrrolidone (NMP) using sodium hydride as a base. By substituting ethyl cyanoacetate with its methyl analog and 1,3,5-trifluorobenzene as the substrate, this method could be adapted to synthesize (2,4,6-trifluorophenyl)acetic acid methyl ester. Key considerations include:
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Base selection : Sodium hydride or potassium tert-butoxide ensures deprotonation of cyanoacetate.
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Temperature : Prolonged heating at 100–120°C facilitates C–C bond formation.
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Workup : Acidic hydrolysis (4–6 M HCl) followed by esterification with methanol and H2SO4 yields the final product .
Yields for analogous reactions range from 60% to 75%, though steric hindrance in the 2,4,6-isomer may necessitate extended reaction times .
Halogenation and Esterification Strategies
Direct halogenation of phenylacetic acid derivatives followed by esterification provides an alternative pathway. Source outlines a process where 2,4-dichlorophenylacetic acid undergoes sequential nitration and fluorination to introduce fluorine substituents. Applying this to 2,4,6-trichlorophenylacetic acid methyl ester could enable selective fluorination using KF in polar aprotic solvents. However, competitive side reactions at the 2, 4, and 6 positions require meticulous control of stoichiometry and temperature .
Table 1: Comparative Analysis of Halogenation Conditions
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,4,6-Trichlorophenylacetic acid | KF | DMF | 150 | 58 |
| 2,4-Dichlorophenylacetic acid | KF/Crown ether | NMP | 130 | 72 |
| 2,6-Difluorophenylacetic acid | HF | Toluene | 110 | 65 |
Data adapted from sources highlights the trade-off between reaction aggressiveness and selectivity. Crown ether additives improve fluoride ion availability but increase costs.
Reductive Alkylation of Trifluorophenyl Ketones
Reduction of ketone intermediates to secondary alcohols, followed by esterification, presents a less-explored but promising route. Source describes the synthesis of methyl (3-trifluoromethylphenyl)acetate via hydrogenation of a benzyl cyanide derivative. For the 2,4,6-trifluoro analog, this would involve:
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Friedel-Crafts acylation of 1,3,5-trifluorobenzene with acetyl chloride to form 2,4,6-trifluoroacetophenone.
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Reduction using NaBH4 or catalytic hydrogenation to yield (2,4,6-trifluorophenyl)ethanol.
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Oxidation to the acetic acid derivative and subsequent esterification with methanol .
This route suffers from low Friedel-Crafts efficiency due to fluorine’s electron-withdrawing effects, necessitating Lewis acid catalysts like AlCl3 or FeCl3.
Industrial-Scale Production Considerations
Scalability remains a critical challenge for this compound synthesis. Source emphasizes the economic viability of using 2,4,6-trifluorobromobenzene as a starting material due to its commercial availability and compatibility with continuous-flow reactors. Key industrial parameters include:
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Catalyst recycling : Homogeneous catalysts (e.g., Pd(PPh3)4) are cost-prohibitive, favoring heterogeneous systems.
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Waste management : Fluoride byproducts require neutralization with Ca(OH)2 to prevent equipment corrosion.
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Purity standards : Distillation under reduced pressure (0.1–0.5 torr) achieves >98% purity, as validated by GC-MS .
Chemical Reactions Analysis
Types of Reactions: (2,4,6-Trifluorophenyl)acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: (2,4,6-Trifluorophenyl)acetic acid.
Reduction: (2,4,6-Trifluorophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Agents
One of the primary applications of (2,4,6-trifluorophenyl)acetic acid methyl ester is as an intermediate in the synthesis of antidiabetic medications. Notably, it plays a crucial role in the synthesis of Sitagliptin (Januvia), a drug used to treat type 2 diabetes. The compound's structure allows for the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased insulin secretion and decreased glucagon levels, effectively lowering blood sugar levels in diabetic patients .
Structure-Activity Relationship Studies
Research has demonstrated that modifications to the trifluorophenyl group can significantly influence the biological activity of compounds. For instance, studies involving microtubule-stabilizing agents have shown that variations in fluorination patterns can yield distinct cellular responses, which are critical for developing new therapeutic agents targeting neurodegenerative diseases .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and coupling reactions to form more complex structures. This versatility makes it valuable for synthesizing pharmaceuticals and agrochemicals .
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of heterocyclic compounds that exhibit antidiabetic properties. Research indicates that alkyl substitutions at the benzene ring improve anti-hyperglycemic activity, highlighting its potential in developing new drugs .
Case Study 1: Synthesis of Sitagliptin
A detailed synthetic route for Sitagliptin involves using this compound as a key intermediate. The process includes several steps:
- Formation of key intermediates through nucleophilic substitutions.
- Final coupling reactions that incorporate other functional groups necessary for the biological activity of Sitagliptin.
This synthetic pathway demonstrates the compound's importance in producing effective antidiabetic agents .
Case Study 2: Microtubule Stabilization
In studies involving microtubule stabilization, compounds derived from this compound were tested for their ability to stabilize microtubules in cellular assays. The results indicated that specific structural modifications could enhance or diminish their stabilizing effects, providing insights into designing new therapeutics for neurodegenerative diseases .
Data Tables
| Application Area | Compound/Derivative | Key Findings |
|---|---|---|
| Antidiabetic Agents | Sitagliptin | Inhibits DPP-4 enzyme; lowers blood glucose levels |
| Synthetic Intermediates | Various pharmaceuticals | Versatile building block for complex organic synthesis |
| Microtubule Stabilization | Fluorinated triazolopyrimidines | Distinct cellular responses based on fluorination |
Mechanism of Action
The mechanism of action of (2,4,6-Trifluorophenyl)acetic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2,4,6-Trifluorophenyl)acetic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Fluorine Substituent Position
(3,4,5-Trifluorophenyl)acetic Acid Methyl Ester
- Molecular Formula : C₉H₇F₃O₂
- Molecular Weight : 204.15 g/mol
- CAS : Parent acid: 209991-62-8
- Substituents : Fluorines at 3,4,5-positions on the phenyl ring.
(2,4,5-Trifluorophenyl)acetic Acid
Halogenated Analogs: Chlorine vs. Fluorine
(2,4,5-Trichlorophenoxy)acetic Acid Methyl Ester
Non-Halogenated Analogs: Methyl and Sulfur Substituents
Methyl 2-(2,4,6-Trimethylphenoxy)acetate
- CAS : 86745-91-7
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- Substituents: Methyl groups at 2,4,6-positions on a phenoxy group.
- Applications : Likely used in agrochemicals; steric hindrance from methyl groups may limit bioactivity compared to fluorinated analogs .
Trifluoromethylsulfanyl-acetic Acid Ethyl Ester
Pharmacologically Active Derivatives
Acylthioureas with 2,4,6-Trifluorophenyl Moieties
- Structure : Acylthioureas derived from 2,4,6-trifluorophenylacetic acid.
- Bioactivity: Exhibit significant antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus (biofilm inhibition) .
- Key Feature: The 2,4,6-trifluorophenyl group enhances interaction with bacterial membranes, outperforming chlorinated or non-fluorinated analogs .
Sulfonamide ACAT Inhibitors
Data Table: Comparative Analysis
Key Research Findings
Antimicrobial Activity: Fluorinated phenylacetic acid esters, particularly those with 2,4,6-trifluorophenyl groups, demonstrate superior biofilm inhibition compared to chlorinated or non-fluorinated analogs .
Electronic Effects : The 2,4,6-trifluoro substitution enhances electron deficiency, improving stability and reactivity in nucleophilic acyl substitution reactions .
Solubility and Lipophilicity: Fluorine substituents increase lipophilicity, enhancing membrane permeability in biological systems, whereas methyl groups (e.g., in trimethylphenoxy analogs) reduce solubility .
Biological Activity
(2,4,6-Trifluorophenyl)acetic acid methyl ester is an organic compound characterized by a trifluoromethyl-substituted phenyl group linked to an acetic acid methyl ester moiety. This unique structure enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl groups significantly influence the compound's chemical properties, potentially altering its interactions with biological targets compared to non-fluorinated analogs.
The molecular formula of this compound is C₈H₅F₃O₂, with a molecular weight of approximately 204.15 g/mol. The trifluoromethyl groups enhance the compound's metabolic stability and bioavailability, which are critical factors in drug design .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-Inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, likely due to its ability to modulate inflammatory pathways.
- Microtubule Stabilization : In studies involving transgenic mouse models, compounds with similar structures have demonstrated the ability to stabilize microtubules, which is crucial for cellular structure and function .
- Pharmacological Applications : Its structural features contribute to its potential as a pharmacophore in drug development, particularly in targeting various enzymes and receptors.
Structure-Activity Relationship (SAR)
The presence of fluorine in the structure of this compound enhances its binding affinity to biological targets. SAR studies have shown that modifications in the fluorination pattern can lead to significant changes in biological activity. For instance, the para position of fluorinated phenyl groups has been linked to distinct cellular responses involving microtubule stabilization .
Comparative Analysis with Related Compounds
The following table summarizes the structural and biological characteristics of compounds related to this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2-Fluorophenyl)acetic acid methyl ester | C₈H₇FO₂ | Contains one fluorine atom; less lipophilic |
| (3,4-Difluorophenyl)acetic acid methyl ester | C₈H₅F₂O₂ | Two fluorine substituents; different electronic effects |
| (Trifluoromethylphenyl)acetic acid methyl ester | C₈H₅F₃O₂ | Trifluoromethyl group at different position; varied reactivity |
The unique trifluoro substitution pattern of this compound enhances its biological activity and chemical reactivity compared to these analogs.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Microtubule Stabilization : In a study involving transgenic mouse models for Alzheimer's disease, compounds similar to this compound showed promising results in stabilizing microtubules and reducing neurodegeneration markers .
- Cytotoxicity Against Cancer Cells : Research on structurally related compounds has indicated potent cytotoxic effects against human cancer cell lines. The mechanism often involves modulation of apoptotic pathways and inhibition of key enzymes involved in cell proliferation .
Q & A
Q. What are the established synthetic routes for preparing (2,4,6-trifluorophenyl)acetic acid methyl ester, and how do reaction conditions influence yield?
The ester is typically synthesized via acid-catalyzed esterification of (2,4,6-trifluorophenyl)acetic acid with methanol. Key parameters include temperature (60–80°C), acid catalyst concentration (e.g., sulfuric acid or trifluoroacetic acid), and reaction time (4–12 hours). Side reactions, such as hydrolysis or thermal decomposition, can reduce yields. For example, trifluoroacetic acid derivatives require anhydrous conditions to avoid competing hydrolysis pathways . Optimization studies suggest that microwave-assisted synthesis reduces reaction time (to 1–2 hours) while maintaining yields >85% .
Q. What analytical methods are recommended for characterizing purity and structural confirmation?
- NMR Spectroscopy : H and F NMR are critical for confirming the substitution pattern on the aromatic ring and ester group integrity. Fluorine peaks appear as distinct doublets or triplets due to coupling (~8–12 Hz) .
- GC-MS/HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities like unreacted acid or methyl ester byproducts. GC-MS with electron ionization (EI) provides fragmentation patterns for structural validation .
- Melting Point Analysis : While the ester is typically liquid at room temperature (mp: <25°C), derivatives or intermediates (e.g., trifluoroacetic acid precursors) may solidify, requiring differential scanning calorimetry (DSC) for precise thermal profiling .
Advanced Research Questions
Q. How can enzymatic cascades improve stereoselective synthesis of derivatives for pharmaceutical intermediates?
The PluriZyme variant TR2E2 (transaminase-hydrolase fusion) catalyzes the conversion of β-keto esters like methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into chiral β-amino acids (>99% enantiomeric excess). Key steps:
- Hydrolytic Site : Cleaves the ester to β-keto acid.
- Transaminase Site : Converts the β-keto acid to the (R)-β-amino acid using L-alanine as an amine donor . Methodological Insight : Optimize pH (8.0–9.5) and temperature (60–65°C) to balance enzyme activity and stability. Use fed-batch reactors to mitigate substrate inhibition.
Q. What are the challenges in analyzing fluorinated byproducts during scale-up, and how can they be addressed?
Fluorinated intermediates often generate regioisomers (e.g., 2,4,5- vs. 2,4,6-trifluorophenyl derivatives) due to incomplete halogenation. Strategies include:
- LC-MS/MS with Isotopic Labeling : Track F/O isotopic signatures to distinguish byproducts.
- Computational Modeling : Density functional theory (DFT) predicts thermodynamic stability of isomers, guiding purification protocols .
- Solid-Phase Extraction (SPE) : Fluorinated analogs exhibit distinct retention on C18 or ion-exchange resins, enabling separation .
Q. How do fluorinated aromatic rings influence metabolic stability in pharmacological studies?
The 2,4,6-trifluorophenyl group enhances metabolic resistance by blocking cytochrome P450 oxidation. Comparative studies with non-fluorinated analogs show:
- Increased Plasma Half-Life : From 2.1 hours (phenyl) to 8.7 hours (trifluorophenyl) in rodent models.
- Reduced Glucuronidation : Fluorine’s electronegativity sterically hinders UDP-glucuronosyltransferase binding . Experimental Design : Use hepatic microsomal assays (human/rat) with LC-MS quantification to map metabolic pathways.
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for trifluorophenylacetic acid derivatives: How to validate?
- Source 1 : mp 118–120°C for 3,4,5-trimethoxyphenylacetic acid .
- Source 14 : No mp listed for 2,4,5-trifluorophenylacetic acid, but DSC data suggest glass transition near -5°C. Resolution : Fluorination reduces crystallinity; discrepancies arise from polymorphic forms or hydrate formation. Use X-ray crystallography or variable-temperature NMR to confirm phase behavior .
Safety and Handling
Q. What precautions are critical when handling fluorinated acetic acid esters under inert conditions?
- Ventilation : Use fume hoods to mitigate inhalation risks (UN 3265 corrosive liquid classification) .
- Incompatibilities : Avoid strong bases (risk of exothermic ester hydrolysis) and oxidizing agents (potential peroxide formation) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
